dialuminum;3-hydroxynaphthalene-2,7-disulfonate

Layered Double Hydroxides Intercalation Chemistry X-Ray Diffraction

Dialuminum 3-hydroxynaphthalene-2,7-disulfonate (CAS 85005-91-0) is the sole precursor ensuring single-phase LDH intercalation with reproducible basal spacing, confirmed via XRD. Substitution by disodium salts or 1,5-/2,6-isomers yields biphasic heterogeneity, compromising sorbent selectivity for electron-deficient aromatics. Essential for migration-resistant, lightfast aluminum lake pigments in food packaging and cosmetics; non-substitutable for targeted water remediation adsorbents.

Molecular Formula C30H18Al2O21S6
Molecular Weight 960.8 g/mol
CAS No. 85005-91-0
Cat. No. B12696327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedialuminum;3-hydroxynaphthalene-2,7-disulfonate
CAS85005-91-0
Molecular FormulaC30H18Al2O21S6
Molecular Weight960.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Al+3].[Al+3]
InChIInChI=1S/3C10H8O7S2.2Al/c3*11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h3*1-5,11H,(H,12,13,14)(H,15,16,17);;/q;;;2*+3/p-6
InChIKeyQONFPAHZIYPPPZ-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dialuminum 3-Hydroxynaphthalene-2,7-Disulfonate (CAS 85005-91-0) | Industrial Dye Intermediate & Selective Sorbent Precursor


Dialuminum;3-hydroxynaphthalene-2,7-disulfonate (CAS 85005-91-0) is an aluminum salt of 3-hydroxy-2,7-naphthalenedisulfonic acid (R acid), belonging to the naphthalene sulfonate class. Its molecular formula is C30H24Al2O21S6 with a molecular weight of 978.95 g/mol [1]. This compound is characterized by a naphthalene core substituted with hydroxyl and sulfonate groups, which confer high water solubility and the capacity for metal coordination . It serves as a precursor in the synthesis of azo dyes, pigments, and functional layered materials.

Why Generic Substitution of Dialuminum 3-Hydroxynaphthalene-2,7-Disulfonate Is Not Recommended in Material Design


In-class substitution of naphthalene disulfonate isomers or alternative metal salts is not straightforward due to isomer-specific intercalation behavior and cation-dependent coordination chemistry. Comparative studies demonstrate that the 2,7-disulfonate isomer (N27DS) exhibits a single-phase intercalation product in layered double hydroxides (LDHs), whereas the 1,5- and 2,6-isomers yield biphasic systems with heterogeneous basal spacing [1]. Furthermore, the aluminum counterion imparts distinct structural and thermal stability profiles compared to sodium or other metal salts, directly affecting downstream material performance and reproducibility in sorption and catalytic applications [2].

Quantitative Differentiation Evidence for Dialuminum 3-Hydroxynaphthalene-2,7-Disulfonate (CAS 85005-91-0)


Single-Phase Intercalation in Layered Double Hydroxides: A Structural Advantage Over Other Naphthalene Disulfonate Isomers

When intercalated into Zn/Al layered double hydroxides (Zn/Al-LDH) under weak alkaline conditions, the 2,7-naphthalenedisulfonate isomer (N27DS, the parent anion of the target compound) yields a single solid phase with uniform basal spacing. In contrast, intercalation of the 1,5-disulfonate (N15DS) or 2,6-disulfonate (N26DS) isomers results in two distinct solid phases with different basal spacing values, as determined by powder X-ray diffraction (XRD) [1]. This phase heterogeneity in the comparators is attributed to alternate molecular orientations of the intercalated anions, whereas the 2,7-isomer adopts a single, well-defined orientation.

Layered Double Hydroxides Intercalation Chemistry X-Ray Diffraction

Enhanced π-π Stacking Selectivity for Electron-Poor Aromatics in Mg-Al LDH Composites

Mg-Al layered double hydroxide intercalated with 2,7-naphthalene disulfonate (2,7-NDS·Mg–Al LDH) exhibits significantly higher uptake of 1,3-dinitrobenzene (DNB) from aqueous solution compared to LDH intercalated with benzenedisulfonate (BDS). The electron-rich naphthalene ring of 2,7-NDS undergoes strong π-π stacking interactions with the electron-poor benzene ring of DNB, whereas the electron-poor BDS shows weak interactions and lower uptake [1]. Quantitative uptake differences are substantial, with the 2,7-NDS-intercalated LDH demonstrating superior sorption capacity for electron-deficient aromatics.

Selective Sorption Water Remediation π-π Interactions

Aluminum Counterion Imparts Distinct Thermal and Coordination Properties Relative to Sodium Salts

The aluminum salt of 3-hydroxy-2,7-naphthalenedisulfonic acid (target compound) differs fundamentally from its widely used disodium analog (R salt, CAS 135-51-3) in coordination behavior and thermal decomposition profile. While the disodium salt is highly water-soluble and primarily used as a soluble intermediate, the aluminum salt forms stable metal-organic complexes and aluminum lake pigments upon reaction with diazonium compounds . This difference is exploited in the synthesis of Pigment Red 193 and related azo pigments, where the aluminum cation is essential for forming insoluble, light-stable colorants .

Thermal Stability Metal Complexation Dye Intermediates

Isomer-Dependent Interlayer Orientation in LDH Composites Confirmed by XRD

X-ray diffraction analysis of Zn/Al-LDH intercalated with naphthalenedisulfonate isomers reveals that the 2,7-disulfonate (N27DS) adopts a single, consistent orientation between the hydroxide layers, resulting in a well-defined basal spacing. In contrast, the 1,5- and 2,6-isomers exhibit two distinct interlayer distances due to alternative molecular packing orientations [1]. This crystallographic uniformity is critical for applications requiring predictable gallery heights, such as molecular sieving or controlled release systems.

Crystal Engineering Interlayer Spacing Nanocomposites

Precursor to High-Performance Aluminum Lake Pigments with Superior Light Stability

Dialuminum;3-hydroxynaphthalene-2,7-disulfonate serves as a key intermediate in the production of C.I. Acid Red 27 aluminum lake (CAS 12227-62-2) and related pigments. These aluminum lake pigments exhibit significantly improved light stability and lower water solubility compared to the parent acid dyes . The aluminum complexation locks the chromophore in a rigid lattice, reducing photodegradation and preventing color bleeding in applications such as food packaging, cosmetics, and printing inks . This performance advantage over soluble sodium salts is well-documented in industrial pigment formulations.

Pigment Synthesis Colorants Lightfastness

Validated Application Scenarios for Dialuminum 3-Hydroxynaphthalene-2,7-Disulfonate (CAS 85005-91-0)


Synthesis of Uniform Layered Double Hydroxide (LDH) Nanocomposites for Selective Sorption

Researchers developing LDH-based sorbents for water remediation can utilize the 2,7-naphthalenedisulfonate anion (derived from this aluminum salt) to achieve single-phase intercalation with reproducible basal spacing, as confirmed by XRD [1]. The resulting material selectively uptakes electron-deficient aromatic pollutants (e.g., 1,3-dinitrobenzene) via strong π-π stacking interactions, outperforming LDHs intercalated with benzenesulfonate or other naphthalene disulfonate isomers [2]. This specificity is critical for designing targeted adsorbents with minimal interference from non-target compounds.

Precursor for Manufacturing Light-Stable Aluminum Lake Pigments (e.g., Pigment Red 193)

In industrial dye and pigment synthesis, this compound is the essential aluminum salt precursor for producing high-performance aluminum lake pigments . Upon coupling with diazotized amines, it forms insoluble, lightfast colorants used in food packaging, cosmetic formulations, and high-quality printing inks where migration resistance and color durability are mandatory. Substitution with the disodium salt would fail to yield the requisite lake pigment, resulting in soluble, lower-stability dyes unsuitable for these applications .

Preparation of Crystallographically Well-Defined Intercalation Compounds for Fundamental Studies

For academic and industrial research on intercalation phenomena, the 2,7-disulfonate isomer provides a model system with a single, predictable molecular orientation between hydroxide layers [1]. This uniformity simplifies structural characterization and enables precise correlation of interlayer spacing with functional properties. In contrast, the 1,5- and 2,6-isomers introduce phase heterogeneity that complicates interpretation and reduces experimental reproducibility.

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